

Fexofenadine-d6: A Technical Guide to its Chemical Properties and Structure

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Compound of Interest

Compound Name: Fexofenadine-d6

Cat. No.: B602463

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Fexofenadine-d6 is the deuterium-labeled form of Fexofenadine, a second-generation antihistamine used to alleviate allergy symptoms such as allergic rhinitis and chronic urticaria. [1][2] The incorporation of six deuterium atoms into the Fexofenadine molecule makes it a valuable tool in pharmacokinetic and clinical studies, where it serves as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). [3][4] This guide provides an in-depth overview of the chemical properties, structure, and relevant experimental methodologies for **Fexofenadine-d6**.

Core Chemical Properties

Fexofenadine-d6 is a white to off-white solid. [1][3] Its key chemical identifiers and physical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₃₂ H ₃₃ D ₆ NO ₄	[2][3][5]
Molecular Weight	507.69 g/mol	[2][3][5][6]
Accurate Mass	507.3256	[6]
CAS Number	548783-71-7	[3][5][6]
Unlabeled CAS Number	83799-24-0	[3][6]
Appearance	White to off-white solid	[1][2][3]
Melting Point	>213 °C	[2]
Purity	>95% (HPLC), 98%; ≥99% atom D	[2][6]

Structural Elucidation

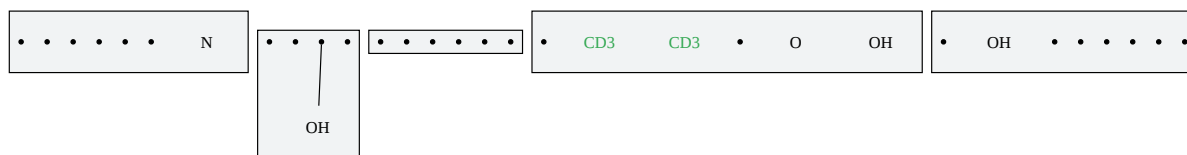
Fexofenadine-d6 is structurally identical to Fexofenadine, with the exception of six hydrogen atoms being replaced by deuterium atoms on the two methyl groups of the α,α-dimethylbenzeneacetic acid moiety.[5] This isotopic labeling provides a distinct mass difference, which is crucial for its use as an internal standard in mass spectrometry-based analytical methods.

IUPAC Name: 3,3,3-trideuterio-2-[4-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-(trideuteriomethyl)propanoic acid.[2][6]

Synonyms:

- 4-[1-Hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]butyl]-alpha,alpha-(dimethyl-d6)benzeneacetic Acid[2][5]
- Carboxyterfenadine-d6[2][5]
- Terfenadine-d6 Acid Metabolite[2][5]
- MDL-16455-d6[3]

Chemical Structure Diagram``dot



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Caption: Workflow for quantitative analysis using **Fexofenadine-d6**.

Synthesis

The synthesis of **Fexofenadine-d6** is not explicitly detailed in the provided search results. However, it can be inferred that it follows a similar synthetic route to unlabeled Fexofenadine, but utilizes deuterated starting materials. One common approach for the synthesis of Fexofenadine involves the N-alkylation of a piperidine derivative with a substituted butyl halide, followed by hydrolysis of an ester or nitrile group to the carboxylic acid. [7]To produce **Fexofenadine-d6**, a deuterated analog of the α,α -dimethylbenzeneacetic acid precursor would be employed in the synthesis.

Conclusion

Fexofenadine-d6 is an indispensable tool for researchers and drug development professionals. Its well-defined chemical properties and the distinct mass shift provided by the six deuterium atoms make it an ideal internal standard for the accurate and precise quantification of Fexofenadine in various biological matrices. The experimental protocols, particularly those involving LC-MS/MS, are well-established and crucial for pharmacokinetic and bioequivalence studies. A thorough understanding of its chemical structure, properties, and proper handling is paramount for its effective use in a laboratory setting.

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